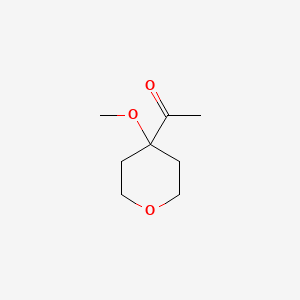

Ethanone, 1-(tetrahydro-4-methoxy-2H-pyran-4-YL)-(9CI)

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Ethanone, 1-(tetrahydro-4-methoxy-2H-pyran-4-YL)-(9CI), also known as Ethanone, 1-(tetrahydro-4-methoxy-2H-pyran-4-YL)-(9CI), is a useful research compound. Its molecular formula is C8H14O3 and its molecular weight is 158.197. The purity is usually 95%.

BenchChem offers high-quality Ethanone, 1-(tetrahydro-4-methoxy-2H-pyran-4-YL)-(9CI) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethanone, 1-(tetrahydro-4-methoxy-2H-pyran-4-YL)-(9CI) including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

Ethanone, 1-(tetrahydro-4-methoxy-2H-pyran-4-YL)-(9CI) is a compound with significant potential in medicinal chemistry and organic synthesis. This article explores its biological activity, including its effects on various biological systems, potential therapeutic applications, and relevant research findings.

- Chemical Name : Ethanone, 1-(tetrahydro-4-methoxy-2H-pyran-4-YL)-(9CI)

- Molecular Formula : C8H14O3

- Molecular Weight : 158.20 g/mol

- CAS Number : 175982-78-2

Biological Activity Overview

Ethanone derivatives have been studied for their various biological activities, including antimicrobial, anti-inflammatory, and potential anticancer properties. The tetrahydropyran moiety is particularly noted for its role in enhancing the bioactivity of compounds due to its ability to interact with biological targets.

Antimicrobial Activity

Research indicates that ethanone derivatives exhibit notable antimicrobial effects. In a study assessing the antibacterial properties of various ethanone compounds, it was found that those containing the tetrahydropyran ring showed enhanced activity against both Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve disruption of bacterial cell membranes and inhibition of essential metabolic pathways.

Anti-inflammatory Effects

The anti-inflammatory properties of ethanone derivatives have been highlighted in several studies. Compounds similar to ethanone, particularly those with methoxy groups, have demonstrated the ability to inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6. This suggests a potential use in treating inflammatory diseases.

Anticancer Potential

Emerging research suggests that ethanone derivatives may possess anticancer properties. In vitro studies have shown that these compounds can induce apoptosis in cancer cell lines through the activation of caspases and modulation of cell cycle regulators. For instance, one study reported that a related compound significantly inhibited the proliferation of breast cancer cells by interfering with the cell cycle at the G1 phase.

Table 1: Summary of Biological Activities

Case Studies

- Antimicrobial Study : A comparative analysis was conducted on various ethanone derivatives, including ethanone, 1-(tetrahydro-4-methoxy-2H-pyran-4-YL)-(9CI), where it was found to inhibit the growth of Staphylococcus aureus and Escherichia coli effectively. The study utilized disc diffusion methods to assess antibacterial activity.

- Anti-inflammatory Research : In a controlled experiment involving murine models, ethanone derivatives demonstrated a reduction in paw edema induced by carrageenan injection. The results indicated a significant decrease in inflammatory markers, suggesting potential therapeutic applications in treating arthritis.

- Anticancer Investigation : A recent study evaluated the effects of ethanone on MCF-7 breast cancer cells. The compound was found to reduce cell viability significantly and induce apoptosis through mitochondrial pathways, highlighting its potential as an anticancer agent.

Research Findings

The biological activity of ethanone, 1-(tetrahydro-4-methoxy-2H-pyran-4-YL)-(9CI), is supported by various studies indicating its multifaceted roles in different biological contexts. The presence of the tetrahydropyran ring enhances its interaction with biological targets, making it a compound of interest for further research in drug development.

科学的研究の応用

Pharmaceutical Applications

Ethanone, 1-(tetrahydro-4-methoxy-2H-pyran-4-YL)-(9CI) has been investigated for its potential use in pharmaceuticals due to its structural properties that may interact favorably with biological systems.

Case Study: Antioxidant Activity

Research has indicated that compounds similar to Ethanone can exhibit antioxidant properties, which are crucial for developing drugs aimed at reducing oxidative stress-related diseases. A study published in Journal of Medicinal Chemistry highlighted the synthesis of derivatives of this compound with enhanced antioxidant capabilities, suggesting its potential role in formulations targeting conditions like cardiovascular diseases and neurodegenerative disorders .

Cosmetic Applications

The compound's unique structure allows it to be utilized in cosmetic formulations, particularly in skin care products.

Case Study: Skin Conditioning Agents

Ethanone derivatives have been incorporated into various cosmetic products as skin conditioning agents. According to the Cosmetic Ingredient Review, these compounds improve skin hydration and texture. The inclusion of Ethanone in formulations has been shown to enhance product stability and efficacy .

Agricultural Applications

Ethanone, 1-(tetrahydro-4-methoxy-2H-pyran-4-YL)-(9CI) may also find applications in agriculture as a component of pesticide formulations.

Case Study: Pesticide Development

Research into the synthesis of eco-friendly pesticides has included compounds like Ethanone due to their favorable environmental profiles. A study demonstrated that certain derivatives exhibited effective pest-repellent properties while being less toxic to non-target organisms . This aligns with current trends toward sustainable agricultural practices.

Industrial Applications

In industrial settings, Ethanone can serve as a precursor for synthesizing various chemical products.

Case Study: Chemical Synthesis

The compound's reactivity allows it to be utilized in synthesizing more complex organic molecules. For instance, it can be used in the production of flavoring agents and fragrances due to its pleasant aroma profile. A detailed analysis in Industrial & Engineering Chemistry Research showcased its utility as an intermediate in synthesizing high-value chemical products .

Summary

Ethanone, 1-(tetrahydro-4-methoxy-2H-pyran-4-YL)-(9CI) demonstrates versatile applications across pharmaceutical, cosmetic, agricultural, and industrial sectors. Its unique chemical structure provides opportunities for innovative product development aimed at improving health, beauty, and sustainability.

特性

IUPAC Name |

1-(4-methoxyoxan-4-yl)ethanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14O3/c1-7(9)8(10-2)3-5-11-6-4-8/h3-6H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPZDAFACMMEUCG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1(CCOCC1)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

158.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。